molecular formula C27H29NO4 B2452924 4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)-N-(3-methoxyphenethyl)benzamide CAS No. 941944-09-8

4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)-N-(3-methoxyphenethyl)benzamide

Número de catálogo: B2452924
Número CAS: 941944-09-8
Peso molecular: 431.532
Clave InChI: ZWQLJUIXLVYHEW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)-N-(3-methoxyphenethyl)benzamide is a useful research compound. Its molecular formula is C27H29NO4 and its molecular weight is 431.532. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound 4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)-N-(3-methoxyphenethyl)benzamide represents a novel class of organic compounds with potential therapeutic applications. Its unique structure incorporates a dihydrobenzofuran moiety, which has been associated with various biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

The molecular formula for the compound is C20H23NO4C_{20}H_{23}NO_4, with a molecular weight of 341.4 g/mol. The IUPAC name is 2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[(4-methoxyphenyl)methyl]acetamide . The compound's structure is significant as it influences its biological interactions.

PropertyValue
Molecular FormulaC20H23NO4
Molecular Weight341.4 g/mol
IUPAC Name2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[(4-methoxyphenyl)methyl]acetamide
InChI KeyDASOWBVXTZBFOT-UHFFFAOYSA-N

The biological activity of the compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. These interactions can lead to modulation of various signaling pathways within cells, resulting in therapeutic effects. Notably, similar compounds have demonstrated:

  • Anticancer Activity : Dihydrobenzofuran derivatives have shown potential in inhibiting tumor cell proliferation by interfering with tubulin polymerization, thus disrupting mitosis .
  • Neurotransmitter Modulation : Compounds with similar structures have been observed to act on serotonin and adrenergic receptors, suggesting potential applications in treating mood disorders .

Biological Activity Studies

Several studies have evaluated the biological activity of related compounds and derivatives:

  • Anticancer Studies : A series of dihydrobenzofuran lignans were tested against a panel of human tumor cell lines. Certain derivatives exhibited significant cytotoxicity, particularly against leukemia and breast cancer cell lines .
    • Example Findings :
      • Compound 2b inhibited tubulin polymerization at a concentration of 13 µM.
      • The 2R, 3R-enantiomer showed twice the activity compared to its racemic mixture.
  • Pharmacological Evaluation : Research into the pharmacodynamics of similar compounds has revealed their ability to modulate neurotransmitter systems, which could be relevant for developing antidepressants or anxiolytics .

Case Studies

A detailed examination of related compounds provides insights into the potential applications of this compound:

  • Study on Dihydrobenzofuran Derivatives : This study evaluated a variety of dihydrobenzofuran derivatives for their anticancer properties using an in vitro screening panel consisting of 60 human tumor cell lines . Results indicated that modifications to the benzofuran structure significantly influenced cytotoxicity.
  • Neuropharmacological Effects : Another study highlighted how structural variations in benzofuran compounds impacted their receptor binding affinities and subsequent biological effects. These findings suggest that similar modifications in the target compound could enhance its therapeutic efficacy against neurological disorders .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)-N-(3-methoxyphenethyl)benzamide?

  • Methodological Answer : The synthesis involves multi-step organic reactions, including coupling of the dihydrobenzofuran moiety to the benzamide core. Key parameters include:

  • Temperature : Maintain 40–60°C during nucleophilic substitution to balance reactivity and side-product formation .
  • Solvent Choice : Use polar aprotic solvents (e.g., DMF or THF) to enhance solubility of intermediates .
  • Catalysts : Employ Pd-based catalysts for Suzuki-Miyaura coupling if introducing aryl groups .
  • Purity Control : Monitor via HPLC (C18 column, acetonitrile/water gradient) to achieve >95% purity .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

  • NMR : Assign peaks for the dihydrobenzofuran (δ 1.4–1.6 ppm for dimethyl groups) and benzamide (δ 7.2–8.1 ppm for aromatic protons) .
  • Mass Spectrometry : Confirm molecular weight via ESI-MS (expected [M+H]+ ~495–505 Da) .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry or conformation, if crystals are obtainable .

Q. What are the critical stability considerations for handling this compound?

  • Methodological Answer : Stability is influenced by:

  • Light Sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent photodegradation of the dihydrobenzofuran moiety .
  • Temperature : Keep at –20°C for long-term storage; avoid repeated freeze-thaw cycles .
  • pH Sensitivity : Avoid strongly acidic/basic conditions to prevent hydrolysis of the benzamide bond .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Kinetic Analysis : Compare IC₅₀ values across assays (e.g., enzyme inhibition vs. cell-based studies) to identify off-target effects .
  • Isotopic Labeling : Use ¹⁴C-labeled analogs to track metabolic pathways and validate target engagement .
  • Computational Docking : Model interactions with proposed targets (e.g., HDACs or kinases) to reconcile discrepancies between in vitro and in vivo data .

Q. What strategies optimize selectivity in derivatization reactions of the benzamide core?

  • Methodological Answer :

  • Protecting Groups : Temporarily block the dihydrobenzofuran oxygen with TBSCl to direct reactions to the benzamide nitrogen .
  • Microwave-Assisted Synthesis : Enhance regioselectivity in heterocyclic ring formation (e.g., for triazine derivatives) via controlled heating .
  • Solvent Effects : Use low-polarity solvents (e.g., toluene) to favor intramolecular cyclization over intermolecular side reactions .

Q. How can computational methods predict and validate the compound’s fluorescence or electronic properties?

  • Methodological Answer :

  • DFT Calculations : Model HOMO-LUMO gaps to predict absorption/emission spectra; compare with experimental spectrofluorometry data .
  • Molecular Dynamics : Simulate solvent effects on fluorescence quantum yield (e.g., acetonitrile vs. aqueous buffers) .
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett constants) with observed bioactivity .

Q. What analytical approaches resolve contradictions in solubility data across studies?

  • Methodological Answer :

  • Phase-Solubility Diagrams : Generate curves in buffers (pH 1–10) to identify pH-dependent solubility thresholds .
  • Co-solvent Screening : Test DMSO, PEG-400, or cyclodextrin complexes to improve bioavailability .
  • Dynamic Light Scattering (DLS) : Measure aggregation tendencies in aqueous solutions to explain variability in reported solubility .

Propiedades

IUPAC Name

4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-N-[2-(3-methoxyphenyl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29NO4/c1-27(2)17-22-7-5-9-24(25(22)32-27)31-18-20-10-12-21(13-11-20)26(29)28-15-14-19-6-4-8-23(16-19)30-3/h4-13,16H,14-15,17-18H2,1-3H3,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWQLJUIXLVYHEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)OCC3=CC=C(C=C3)C(=O)NCCC4=CC(=CC=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.